2-Tert-butyl-2-methylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

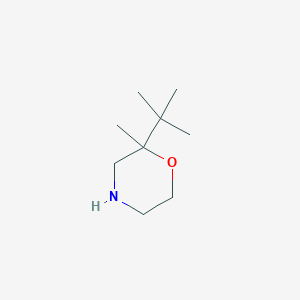

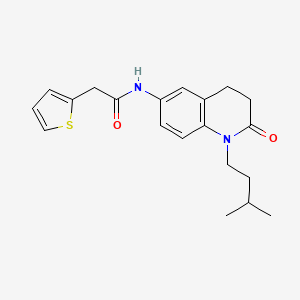

2-Tert-butyl-2-methylmorpholine is a chemical compound with the molecular formula C9H19NO . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H19NO/c1-8(2,3)9(4)7-10-5-6-11-9/h10H,5-7H2,1-4H3 . This indicates that the molecule consists of a morpholine ring with tert-butyl and methyl groups attached to the same carbon atom.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 157.26 .Scientific Research Applications

Synthetic Building Blocks : 2-Tert-butyl-2-methylmorpholine derivatives have been used as versatile synthetic building blocks. For instance, tert-Butyl cinnamates, aziridinated with high trans-selectivity, are shown to undergo highly selective ring-opening reactions with a range of nucleophiles, demonstrating their utility in organic synthesis (Armstrong & Ferguson, 2012).

Polymerization Processes : The compound finds application in polymerization processes. Studies have reported controlled polymerizations of tert-butyl acrylate using specific catalyst systems, resulting in low molecular weight polymers with narrow distributions, highlighting its role in creating specific polymer structures (Davis & Matyjaszewski, 2000).

NMR Tagging in Protein Research : An interesting application is in protein research, where derivatives of this compound, such as O-tert-Butyltyrosine, are used for NMR tagging. This aids in observing specific signals in complex molecular structures, even in high-molecular-weight systems (Chen et al., 2015).

Sorption and Removal of Contaminants : This compound has also been studied for its sorption affinity to synthetic resins, which can be utilized in the removal of contaminants like MTBE and TBA from water, suggesting its potential in environmental remediation processes (Bi, Haderlein, & Schmidt, 2005).

Catalysis in Asymmetric Hydrogenation : In the field of catalysis, this compound derivatives are used in the asymmetric hydrogenation of alkenes. This is particularly useful in the synthesis of chiral pharmaceutical ingredients, demonstrating its significance in medicinal chemistry (Imamoto et al., 2012).

Enantioselective Synthesis : Derivatives of this compound, like N-tert-butanesulfinyl imines, are used in the enantioselective synthesis of amines. This methodology allows the efficient synthesis of a wide range of highly enantioenriched amines, crucial for the development of asymmetric synthesis strategies (Ellman, Owens, & Tang, 2002).

Molecular and Crystal Structure Studies : The compound is also used in the study of molecular and crystal structures, specifically in investigating the dynamics of tert-butyl and methyl group rotations in organic solids. This research is important for understanding the polymorphism in organic materials (Beckmann et al., 2019).

Catalytic Oxo Transfer Activities : Oxo molybdenum(vi) complexes of aminoalcohol phenolates derived from this compound are used in catalytic oxotransfer activities. These complexes have shown potential in catalyzing epoxidation and sulfoxidation reactions, crucial in organic synthesis (Hossain et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

2-tert-butyl-2-methylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2,3)9(4)7-10-5-6-11-9/h10H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGKHNPRTHOMSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine](/img/structure/B2957267.png)

![5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2957268.png)

![[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2957272.png)

![N-(4-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide](/img/structure/B2957281.png)

![1-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2957285.png)

![4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2957286.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2957287.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2957288.png)